Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C20H19ClN2O4. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. It features a pyrrolidinone ring, a chlorophenyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring. This intermediate is then reacted with ethyl 3-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate: A simpler analog used in similar applications.
4-Chlorobenzaldehyde: A precursor in the synthesis of the compound.
Pyrrolidinone derivatives: Compounds with similar structures and reactivity.
Uniqueness
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in medicinal chemistry and other fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-2-27-20(26)13-4-3-5-16(10-13)22-19(25)14-11-18(24)23(12-14)17-8-6-15(21)7-9-17/h3-10,14H,2,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKCVLOQGQKOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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